

6-Bromo-5-fluoroindoline-2,3-dione molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromo-5-fluoroindoline-2,3-dione

Cat. No.: B1374329

[Get Quote](#)

An In-Depth Technical Guide to **6-Bromo-5-fluoroindoline-2,3-dione**: Molecular Structure, Properties, and Synthetic Insights

Introduction

6-Bromo-5-fluoroindoline-2,3-dione, also commonly known as 6-bromo-5-fluoroisatin, is a halogenated heterocyclic compound built upon the versatile isatin scaffold. The strategic placement of both a bromine and a fluorine atom on the aromatic ring makes this molecule a subject of significant interest for researchers in medicinal chemistry and materials science. The isatin core is a privileged structure in drug discovery, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer and antiviral properties.

The introduction of halogen atoms, particularly fluorine, is a cornerstone strategy in modern drug design. Fluorine can drastically alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.^[1] Bromine, on the other hand, provides steric bulk, can participate in halogen bonding interactions, and serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.

This guide offers a detailed examination of the molecular structure, physicochemical properties, and synthetic considerations for **6-Bromo-5-fluoroindoline-2,3-dione**, providing a foundational resource for scientists leveraging this compound in their research.

Molecular Structure and Physicochemical Properties

The fundamental structure of **6-Bromo-5-fluoroindoline-2,3-dione** consists of a bicyclic system where a benzene ring is fused to a five-membered pyrrolidine ring containing two ketone groups at positions 2 and 3. The key feature is the substitution on the benzene ring, with a fluorine atom at position 5 and a bromine atom at position 6.

Caption: 2D Molecular Structure of **6-Bromo-5-fluoroindoline-2,3-dione**.

Quantitative Data Summary

The key physicochemical properties of **6-Bromo-5-fluoroindoline-2,3-dione** are summarized in the table below. This data is essential for experimental design, including reaction setup, solvent selection, and analytical characterization.

Property	Value	Source(s)
CAS Number	1374208-41-9	[2] [3] [4]
Molecular Formula	C ₈ H ₃ BrFNO ₂	[2] [3] [4]
Molecular Weight	244.02 g/mol	[2] [4] [5]
Appearance	Solid	[2]
Density	1.9 ± 0.1 g/cm ³	[2]
pKa (Predicted)	7.48 ± 0.20	[2]
Solubility	Soluble in methanol, ethanol, DMSO	[2]
SMILES	O=C1NC2=C(C=C(F)C(Br)=C2)C1=O	[3] [4]

Synthetic Approach and Experimental Protocol

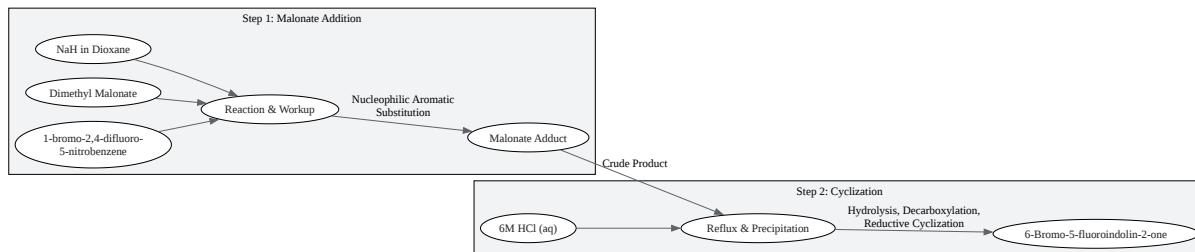
The synthesis of substituted isatins often involves the cyclization of aniline derivatives or related precursors. While specific, peer-reviewed synthesis routes for **6-Bromo-5-**

fluoroindoline-2,3-dione are not readily available in the provided search results, a plausible pathway can be inferred from the synthesis of structurally similar compounds, such as its precursor 6-Bromo-5-fluoroindolin-2-one.[6] The synthesis typically involves the formation of a nitrophenyl intermediate followed by reductive cyclization.

Below is a representative, multi-step protocol for a precursor, which provides critical insight into the chemistry required to construct the core scaffold.

Protocol: Synthesis of a Key Precursor, 6-Bromo-5-fluoroindolin-2-one[6]

This protocol demonstrates the construction of the halogenated indolinone ring system, which can be further oxidized to the desired dione product.


Step 1: Malonate Addition to a Nitroaromatic Ring

- Objective: To introduce a carbon-based substituent that will ultimately form the five-membered ring.
- Procedure:
 - Suspend sodium hydride (NaH, 60% in mineral oil) in anhydrous dioxane and cool the mixture to approximately 10-12°C. NaH serves as a strong base to deprotonate dimethyl malonate.
 - Slowly add a solution of 1-bromo-2,4-difluoro-5-nitrobenzene and dimethyl malonate in dioxane to the NaH suspension, maintaining the temperature below 15°C to control the exothermic reaction and gas evolution.
 - Allow the reaction to stir at room temperature overnight.
 - Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
 - Extract the product into an organic solvent (e.g., tert-butyl methyl ether), wash the organic phase, and dry it over sodium sulfate.

- Evaporate the solvent to yield the crude dimethyl 2-(4-bromo-5-fluoro-2-nitrophenyl)-malonate product.

Step 2: Hydrolysis, Decarboxylation, and Reductive Cyclization

- Objective: To hydrolyze the ester groups, remove one carboxyl group, and form the indolin-2-one ring.
- Procedure:
 - Heat the crude malonate product from Step 1 under reflux with 6 M aqueous hydrochloric acid (HCl) for several hours. The strong acidic conditions facilitate ester hydrolysis, decarboxylation, and the reduction of the nitro group (often with concomitant cyclization) to form the heterocyclic ring.
 - Cool the reaction mixture to induce precipitation of the product.
 - Filter the precipitate, wash with water and a non-polar solvent like n-pentane, and dry to obtain 6-bromo-5-fluoroindolin-2-one.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 2. biosynce.com [biosynce.com]
- 3. 1374208-41-9|6-Bromo-5-fluoroindoline-2,3-dione|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. capotchem.com [capotchem.com]

- 6. 6-BROMO-5-FLUOROINDOLIN-2-ONE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [6-Bromo-5-fluoroindoline-2,3-dione molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1374329#6-bromo-5-fluoroindoline-2-3-dione-molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com